4-(Thiophen-2-ylmethylene)piperidine hydrochloride
Description
Historical Development and Discovery
The discovery of 4-(thiophen-2-ylmethylene)piperidine hydrochloride is rooted in the broader exploration of thiophene-piperidine hybrids during the early 21st century. Initial synthetic pathways emerged from studies on chalcone derivatives, where cyclocondensation reactions between α,β-unsaturated ketones and cyclic amines like piperidine were optimized to yield structurally diverse heterocycles. For instance, the reaction of chalcone (1) with piperidine in ethanol under reflux conditions produced 2-(piperidin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one, a precursor to modern derivatives. The hydrochloride salt form was later developed to enhance solubility and stability for pharmacological screening, as evidenced by its inclusion in anti-HIV and CDK2 inhibitor research since the mid-2010s.
Significance in Heterocyclic Chemistry Research
Thiophene-piperidine hybrids occupy a unique niche in heterocyclic chemistry due to their dual functionality:
- Thiophene : Contributes aromatic stability, electron-rich π-systems, and sulfur-based reactivity, enabling electrophilic substitution and coordination chemistry.
- Piperidine : Provides a rigid, aliphatic amine framework that facilitates hydrogen bonding and modulates basicity, critical for bioactivity.
The merger of these systems in this compound creates a scaffold capable of intramolecular charge transfer, as observed in its UV-Vis spectra, where λmax shifts indicate conjugation between the thiophene’s sulfur lone pairs and the piperidine’s nitrogen. This electronic synergy underpins its utility in designing kinase inhibitors, where the compound’s planar structure competitively binds ATP pockets.
Positioning within Thiophene-Piperidine Hybrid Compounds
Compared to related hybrids, this compound exhibits distinct structural and functional advantages:
The hydrochloride derivative’s enhanced solubility makes it preferable for in vitro assays, while its straightforward synthesis allows rapid analog generation.
Theoretical Foundation of Structural Dynamics
The compound’s stability and reactivity arise from three key factors:
- Conjugation Effects : The thiophene’s aromatic system conjugates with the piperidine’s lone pair via the methylene bridge, reducing electron density on nitrogen (pKa ~7.2) and increasing resonance stabilization.
- Tautomerism : Keto-enol tautomerism is suppressed due to the hydrochloride salt’s ionic character, locking the piperidine in a chair conformation, as inferred from 13C NMR data (C=O resonance at 162.26 ppm).
- Steric Effects : The thiophen-2-ylmethylene group adopts an E-configuration to minimize steric clash with piperidine’s axial hydrogens, confirmed by NOESY correlations in related compounds.
Table 1: Spectral Characteristics of this compound
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(thiophen-2-ylmethylidene)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7-8,11H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKBSZRZFDVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylmethylene)piperidine hydrochloride typically involves the condensation of thiophene-2-carbaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylmethylene)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene and piperidine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-(Thiophen-2-ylmethylene)piperidine hydrochloride, as inhibitors against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold can enhance potency and bioavailability, making these compounds promising candidates for tuberculosis treatment. For instance, derivatives exhibited IC50 values ranging from 13 to 22 μM and demonstrated significant synergy with existing therapies .
CNS Disorders Treatment
The compound has been investigated for its effects on the central nervous system (CNS). It shows selectivity for the serotonin 5-HT1A receptor, suggesting potential applications in treating anxiety, depression, and psychotic disorders. Compounds with similar structures have been reported to alleviate symptoms associated with various CNS conditions, including schizophrenia and panic disorders .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound involves multiple steps that enhance yield and efficiency. For example, alkylation reactions using phase transfer catalysts have been employed to create piperidine derivatives with high yields. The methodology emphasizes mild reaction conditions and shorter reaction times compared to traditional methods .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-ylmethylene)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and piperidine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and regulatory differences between 4-(Thiophen-2-ylmethylene)piperidine hydrochloride and related compounds identified in the evidence:
Key Observations
Substituent Effects on Bioactivity: The thiophene group in 4-(Thiophen-2-ylmethylene)piperidine HCl introduces sulfur-based aromaticity, which may enhance lipophilicity and electron-rich interactions compared to oxygen-containing substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl) .
Regulatory and Safety Profiles: 4-(Diphenylmethoxy)piperidine HCl is listed in China’s IECSC, indicating its recognized industrial or research use, whereas the thiophene derivative lacks such regulatory documentation . Limited environmental or toxicity data are available for these compounds, though 4-(Diphenylmethoxy)piperidine HCl’s safety data sheet (SDS) emphasizes precautions for handling and ventilation due to unstudied ecological impacts .
Synthetic and Analytical Considerations :
- Piperidine hydrochlorides often require specialized purification techniques. For example, paroxetine-related compounds are analyzed using HPLC and USP standards, suggesting similar quality control needs for the thiophene analog .
Biological Activity
4-(Thiophen-2-ylmethylene)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring attached to a piperidine moiety, which contributes to its unique chemical properties. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these pathogens have shown promising results, suggesting that the compound could serve as a potential antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.22 |
| Bacillus subtilis | 0.30 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. The specific cancer types investigated include breast cancer and leukemia .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiophene ring enhances binding affinity to enzymes and receptors, influencing biological processes such as:
- Enzyme inhibition : The compound may inhibit key enzymes involved in pathogen metabolism.
- Receptor modulation : It can alter receptor activity, influencing cellular signaling pathways.
Further studies are required to elucidate the precise molecular interactions and pathways involved .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiophene derivatives, including this compound, revealed significant bactericidal activity against resistant strains of bacteria. The results indicated that the compound could be a candidate for developing new antibiotics .
Case Study 2: Anticancer Potential
In a preclinical trial assessing the anticancer potential of this compound, researchers observed that treatment with this compound led to a marked reduction in tumor size in xenograft models. The study concluded that the compound could be further developed as a therapeutic agent in oncology .
Q & A
Q. What are the key steps for synthesizing 4-(Thiophen-2-ylmethylene)piperidine hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves:
Mannich Reaction : Condensation of thiophene-2-carbaldehyde with piperidine under acidic conditions to form the imine intermediate.
Salt Formation : Reaction with hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include solvent choice (e.g., ethanol for solubility), temperature control (20–25°C to avoid side reactions), and purification via recrystallization or column chromatography .
- Table 1 : Optimized Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Imine Formation | Ethanol | 25 | HCl (cat.) | 75–85 |
| Salt Precipitation | Water | 0–5 | – | 90–95 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 228.08) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational chemistry improve the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions (e.g., binding to dopamine receptors) to guide structural modifications .
- Reaction Path Search : Tools like GRRM or AFIR optimize synthetic pathways by identifying low-energy transition states .
Q. How should researchers address contradictory data in reported toxicity profiles of piperidine derivatives?
- Methodological Answer :
- In Vitro Assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) under controlled conditions (pH, temperature) to replicate results .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites that may explain discrepancies in toxicity .
- Cross-Study Comparisons : Normalize data using metrics like IC₅₀/EC₅₀ and account for batch-to-batch purity variations (e.g., HPLC purity >98%) .
Q. What strategies optimize large-scale synthesis while maintaining environmental safety?
- Methodological Answer :
- Green Chemistry Principles : Replace volatile solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow Reactors : Enhance heat/mass transfer for exothermic reactions, reducing waste and improving yield scalability .
- Waste Management : Implement solvent recovery systems and adhere to MARPOL Annex III guidelines for non-hazardous byproduct disposal .
Data Contradiction Analysis
Q. How to resolve inconsistencies in solubility data across different studies?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. buffered solutions (pH 1.2–7.4) for solubility testing.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements .
- Temperature Control : Report data at 25°C ± 0.5°C to minimize thermal variation effects .
Methodological Tools and Resources
-
Table 2 : Key Software for Research
Tool Application Reference Gaussian DFT/MD Simulations MestReNova NMR Data Analysis DoE (Design of Experiments) Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
